4-Chloro-5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine
Overview
Description
4-Chloro-5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine, commonly referred to as C5F2P2, is a pyrimidine derivative that has been gaining attention as a promising new synthetic reagent for a variety of scientific research applications. This compound is a member of the pyrimidine family, which are nitrogen-containing heterocyclic compounds that are important for a variety of biological processes. C5F2P2 has been found to have a wide range of biological and biochemical effects, including the ability to modulate enzyme activity, act as an anti-inflammatory, and inhibit cancer cell proliferation. Additionally, C5F2P2 has been found to be useful for a variety of laboratory experiments, such as the synthesis of organic molecules and the study of enzyme kinetics.
Scientific Research Applications
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Scientific Field: Pharmaceutical Chemistry
- Application : The trifluoromethyl group, which is present in your compound of interest, is a common feature in many FDA-approved drugs . It’s been found that more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
- Methods of Application : These drugs are synthesized using various chemical reactions, and the trifluoromethyl group is often incorporated into potential drug molecules .
- Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
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Scientific Field: Organic Chemistry
- Application : 2-Chloro-4-(trifluoromethyl)pyrimidine, a compound similar to the one you’re interested in, has been used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
- Methods of Application : This involves using the compound in chromatographic experiments .
- Results or Outcomes : The specific results of these experiments were not detailed in the source .
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Scientific Field: Drug Development
- Application : The compound “Sorafenib” which has a similar structure to your compound of interest, is an FDA-approved drug used for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .
- Methods of Application : The drug is synthesized using various chemical reactions .
- Results or Outcomes : The FDA has granted “Fast Track” designation for the therapy of advanced hepatocellular carcinoma .
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Scientific Field: Organic Chemistry
- Application : 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde, a compound similar to the one you’re interested in, has been used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
- Methods of Application : This involves using the compound in chromatographic experiments .
- Results or Outcomes : The specific results of these experiments were not detailed in the source .
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Scientific Field: Organic Chemistry
- Application : 2,4-Dichloro-5-fluoropyrimidine, another compound similar to the one you’re interested in, can be used as a starting material to synthesize potential kinase inhibitors .
- Methods of Application : This involves using the compound in chemical synthesis .
- Results or Outcomes : A series of 2,4-diamino-5-fluoropyrimidine derivatives were synthesized as potential protein kinase Cθ inhibitors .
properties
IUPAC Name |
4-chloro-5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3ClF5N3/c11-8-6(13)3-18-9(19-8)7-5(12)1-4(2-17-7)10(14,15)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNUTWSIEAPQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C2=NC=C(C(=N2)Cl)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3ClF5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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